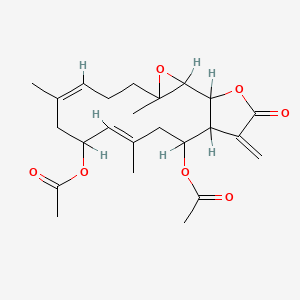
Juniperol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Juniperol is a sesquiterpenoid, a class of terpenes consisting of three isoprene units It is a naturally occurring compound found in various plants and fungi
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of longiborneol involves several steps, starting from readily available starting materials. One notable method involves the use of a functionalized camphor strategy. This approach utilizes a topologically complex bicyclo[2.2.1] starting material accessed through a scaffold rearrangement of (S)-carvone. The synthesis route includes various late-stage C-H functionalization tactics, such as allylic oxidation, undirected dioxirane C-H oxidation, oxysilane-directed C-H silylation, and oxime-directed C-H acetoxylation .
Industrial Production Methods: Industrial production of longiborneol is not well-documented, but it is likely that similar synthetic routes are employed on a larger scale. The use of efficient and scalable synthetic methods, such as those involving functionalized camphor strategies, would be essential for industrial production.
化学反応の分析
Types of Reactions: Juniperol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in the reactions of longiborneol include oxidizing agents like dioxiranes and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation, but they typically involve controlled temperatures and specific solvents to ensure high yields and selectivity .
Major Products Formed: The major products formed from the reactions of longiborneol depend on the specific reaction conditions and reagents used. For example, oxidation reactions can introduce hydroxyl groups at various positions on the longiborneol skeleton, leading to the formation of hydroxylated derivatives .
科学的研究の応用
Juniperol has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a valuable intermediate for synthesizing other complex molecules. In biology, longiborneol and its derivatives have been studied for their potential antimicrobial and antifungal properties. In medicine, longiborneol is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities .
作用機序
The mechanism of action of longiborneol involves its interaction with specific molecular targets and pathways. Juniperol synthase, an enzyme responsible for its biosynthesis, plays a crucial role in its production. The compound exerts its effects by interacting with various enzymes and receptors, modulating their activity and influencing cellular processes. For example, longiborneol has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of mycotoxins, thereby reducing their production .
類似化合物との比較
Juniperol is structurally related to other sesquiterpenoids, such as longifolene and culmorin These compounds share similar biosynthetic pathways and structural features but differ in their specific functional groups and biological activitiesSimilar compounds include longifolene, culmorin, and other sesquiterpenoids with related structures .
Conclusion
This compound is a fascinating sesquiterpenoid with diverse applications in chemistry, biology, and medicine Its unique structure and reactivity make it a valuable compound for scientific research and potential therapeutic use
特性
CAS番号 |
465-24-7 |
|---|---|
分子式 |
C15H26O |
分子量 |
222.37 g/mol |
IUPAC名 |
(8S)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecan-8-ol |
InChI |
InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)10-6-9-15(14,4)12(16)11(10)13/h10-12,16H,5-9H2,1-4H3/t10?,11?,12-,14?,15?/m0/s1 |
InChIキー |
MNNFKQAYXGEKFA-MUGBGTHKSA-N |
SMILES |
CC1(CCCC2(C3C1C(C2(CC3)C)O)C)C |
異性体SMILES |
C[C@]12CCCC([C@@H]3[C@H]1CC[C@]2([C@H]3O)C)(C)C |
正規SMILES |
CC1(CCCC2(C3C1C(C2(CC3)C)O)C)C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Longiborneol |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl (3S,8R,9S,10S,13R,14S,17S)-14-amino-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-17-carboxylate;hydrochloride](/img/structure/B1674979.png)













